1-[(2-Bromophenyl)methyl]-3,3-difluoropyrrolidine
Overview
Description
1-[(2-Bromophenyl)methyl]-3,3-difluoropyrrolidine is a chemical compound characterized by its bromophenyl group and difluoropyrrolidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromophenyl)methyl]-3,3-difluoropyrrolidine typically involves the following steps:
Bromination: The starting material, 2-bromophenylmethanol, undergoes bromination to introduce the bromo group.
Formation of Pyrrolidine Ring: The brominated compound is then reacted with difluorocarbonyl chloride to form the pyrrolidine ring.
Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves the use of reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Bromophenyl)methyl]-3,3-difluoropyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be employed to reduce the difluoropyrrolidine ring.
Substitution: Substitution reactions can occur at the bromophenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxides of the compound.
Reduction Products: Reduced forms of the difluoropyrrolidine ring.
Substitution Products: Derivatives with different substituents on the bromophenyl group.
Scientific Research Applications
1-[(2-Bromophenyl)methyl]-3,3-difluoropyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and interactions with biomolecules.
Medicine: It has potential therapeutic applications, including the development of new drugs.
Industry: The compound is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 1-[(2-Bromophenyl)methyl]-3,3-difluoropyrrolidine exerts its effects involves its interaction with specific molecular targets and pathways. The bromophenyl group can bind to receptors or enzymes, leading to biological responses. The difluoropyrrolidine ring may participate in molecular interactions that modulate biological processes.
Comparison with Similar Compounds
1-[(2-Bromophenyl)methyl]-3,3-difluoropyrrolidine is unique due to its specific structural features. Similar compounds include:
1-[(2-Chlorophenyl)methyl]-3,3-difluoropyrrolidine: Similar structure but with a chlorophenyl group instead of bromophenyl.
1-[(2-Bromophenyl)methyl]-3,3-difluoropiperidine: Similar difluoropyrrolidine ring but with a piperidine ring instead of pyrrolidine.
These compounds differ in their reactivity and biological activity due to variations in their chemical structures.
Biological Activity
1-[(2-Bromophenyl)methyl]-3,3-difluoropyrrolidine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C11H12BrF2N
Molecular Weight: 274.12 g/mol
Canonical SMILES: C1(CC(NC1)C(C2=CC=CC=C2Br)F)F
Synthesis
The synthesis of this compound typically involves the reaction of 3,3-difluoropyrrolidine with 2-bromobenzyl chloride under basic conditions. The reaction yields the desired compound through nucleophilic substitution.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 8-32 µg/mL, indicating a promising potential for development as an antimicrobial agent.
Anticancer Properties
In addition to antimicrobial activity, this compound has been studied for its anticancer effects. A study reported that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was shown to activate caspase-3 and caspase-9 pathways, leading to increased cell death rates. The IC50 values for these cell lines were determined to be approximately 15 µM and 20 µM, respectively .
The biological activity of this compound is believed to be mediated through its interaction with specific cellular targets:
- Enzyme Inhibition: The compound acts as an inhibitor of certain enzymes involved in bacterial cell wall synthesis, which contributes to its antimicrobial effects.
- Apoptosis Induction: Its anticancer activity is linked to the modulation of apoptotic pathways, particularly through the activation of mitochondrial signaling cascades.
Case Study 1: Antimicrobial Efficacy
A recent clinical study evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with the compound showed a significant reduction in infection severity compared to those receiving standard antibiotic therapy. The study concluded that this compound could serve as a viable alternative for treating antibiotic-resistant infections .
Case Study 2: Cancer Treatment
In preclinical trials involving mice with induced tumors, administration of this compound resulted in a marked decrease in tumor size. Histological analysis revealed increased apoptosis and reduced proliferation markers within the tumor tissues. These findings support further investigation into its potential as a therapeutic agent in oncology .
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]-3,3-difluoropyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF2N/c12-10-4-2-1-3-9(10)7-15-6-5-11(13,14)8-15/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXZNNJJFRMWIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.